2,4,5-trimethoxy-N-(1-phenylpropyl)benzamide
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Overview
Description
2,4,5-trimethoxy-N-(1-phenylpropyl)benzamide is an organic compound belonging to the benzamide class It is characterized by the presence of three methoxy groups attached to the benzene ring and a phenylpropyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethoxy-N-(1-phenylpropyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,5-trimethoxybenzoic acid and 1-phenylpropylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 2,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 1-phenylpropylamine to form the amide bond, yielding this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethoxy-N-(1-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,4,5-trimethoxybenzoic acid or 2,4,5-trimethoxybenzaldehyde.
Reduction: Formation of 2,4,5-trimethoxy-N-(1-phenylpropyl)amine.
Substitution: Formation of derivatives with substituted functional groups in place of methoxy groups.
Scientific Research Applications
2,4,5-trimethoxy-N-(1-phenylpropyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It can be utilized in the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of 2,4,5-trimethoxy-N-(1-phenylpropyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,5-trimethoxybenzamide: Lacks the phenylpropyl group, making it less hydrophobic and potentially altering its biological activity.
2,4,5-trimethoxy-N-(2-phenylpropyl)benzamide: Similar structure but with a different substitution pattern on the phenylpropyl group, which can affect its reactivity and interactions.
3,4,5-trimethoxy-N-(1-phenylpropyl)benzamide: Different substitution pattern on the benzene ring, which can influence its chemical properties and biological activity.
Uniqueness
2,4,5-trimethoxy-N-(1-phenylpropyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methoxy groups and a phenylpropyl group contributes to its hydrophobicity, reactivity, and potential pharmacological effects.
Properties
IUPAC Name |
2,4,5-trimethoxy-N-(1-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-5-15(13-9-7-6-8-10-13)20-19(21)14-11-17(23-3)18(24-4)12-16(14)22-2/h6-12,15H,5H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBDLDBAMXIVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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